molecular formula C11H10O3S B13473546 methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate

methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate

Cat. No.: B13473546
M. Wt: 222.26 g/mol
InChI Key: NTVUFUVRUYHMKC-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is a chemical compound belonging to the class of benzothiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate . This reaction involves the formation of a cyclic structure by intramolecular condensation, typically under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or sodium hydride, and the product is obtained after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or hydrazines can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzothiopyran core and the presence of a carboxylate group make it a versatile compound for various applications.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl 4-oxo-2,3-dihydrothiochromene-8-carboxylate

InChI

InChI=1S/C11H10O3S/c1-14-11(13)8-4-2-3-7-9(12)5-6-15-10(7)8/h2-4H,5-6H2,1H3

InChI Key

NTVUFUVRUYHMKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1SCCC2=O

Origin of Product

United States

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